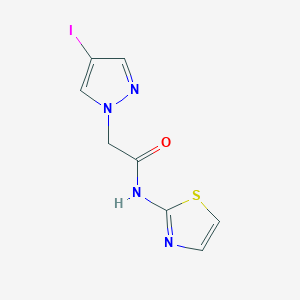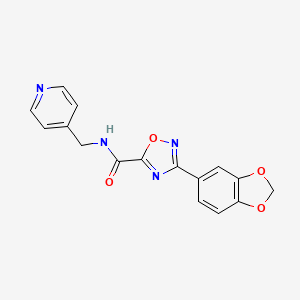![molecular formula C23H21F3N2O3 B11064173 3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B11064173.png)
3-[({4-[4-(Trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite complex, so let’s break it down:
- The core structure is a cyclopenta[c]quinoline , which contains a fused five-membered ring system.
- It bears a trifluoromethyl (CF₃) group on the phenyl ring.
- The carbonyl group (C=O) is attached to the cyclopentaquinoline ring.
- The amino group (NH₂) is also present.
- Overall, it’s a hybrid structure with diverse functional groups.
- This compound may have applications in various fields due to its unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Major Products:
Scientific Research Applications
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets .
- It may modulate cell signaling pathways related to inflammation, cell growth, or other processes.
- Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on specific similar compounds with the exact structure you provided.
- you can compare it with related cyclopentaquinoline derivatives or other trifluoromethyl-substituted compounds.
Remember that this compound’s complexity makes it intriguing for scientific exploration, and researchers continue to investigate its properties and applications
Properties
Molecular Formula |
C23H21F3N2O3 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[[4-[4-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C23H21F3N2O3/c24-23(25,26)15-7-4-13(5-8-15)21-17-3-1-2-16(17)18-12-14(6-9-19(18)28-21)22(31)27-11-10-20(29)30/h1-2,4-9,12,16-17,21,28H,3,10-11H2,(H,27,31)(H,29,30) |
InChI Key |
KMFHFGWWJSQPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCCC(=O)O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11064091.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11064096.png)
![ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate](/img/structure/B11064105.png)
![1-benzyl-2-hydroxy-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11064112.png)
![1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)amino]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064117.png)
![4-fluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11064120.png)
![2-{8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B11064128.png)

![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11064147.png)


![1-{[Dimethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11064164.png)
![3-acetyl-4-propyl-1-(pyridin-2-yl)-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11064175.png)

